![molecular formula C29H31FN4O5S B11087844 2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical elements, combining a triazole ring, a phenyl group, and various functional moieties. Its full name might be a mouthful, but its structure holds promise for diverse applications.
Preparation Methods
Synthetic Routes::
Triazole Synthesis: The triazole ring forms the core of this compound. It can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In this case, the alkyne could be a 4-ethynylphenyl derivative.
Aryl Substitution: The 4-fluorophenyl group can be introduced through an aryl substitution reaction using a fluorinated precursor.
Etherification: The triethoxyphenyl group is likely incorporated via etherification of the corresponding phenol.
Thiolation: The sulfanyl group (thiol) can be introduced using a thiolating agent.
Amide Formation: Finally, the amide linkage is formed by reacting the thiol with an appropriate carboxylic acid derivative.
Industrial Production:: Industrial-scale production likely involves optimized versions of these synthetic steps, ensuring efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The triazole ring may undergo oxidation under certain conditions.
Substitution: The phenyl and triethoxyphenyl groups are susceptible to substitution reactions.
Reduction: Reduction of the triazole ring or other functional groups could occur.
Triazole Formation: Azides, alkynes, and copper catalysts.
Aryl Substitution: Fluorinating agents.
Etherification: Alkoxides or acid-catalyzed reactions.
Thiolation: Thiolating agents (e.g., Lawesson’s reagent).
Amide Formation: Carboxylic acids and coupling agents (e.g., EDC/HOBt).
Major Products:: The desired compound itself is the primary product. Side products may include regioisomers or incomplete reactions.
Scientific Research Applications
Chemistry::
Catalysis: The triazole moiety could serve as a ligand in transition metal catalysis.
Drug Design: Insights from this compound’s structure may aid in designing novel drugs.
Anticancer Potential: Investigate its effects on cancer cell lines.
Enzyme Inhibition: Assess its impact on specific enzymes.
Pharmacokinetics: Study its absorption, distribution, metabolism, and excretion.
Materials Science: Explore its use in polymers or coatings.
Agrochemicals: Investigate pesticidal properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, affecting pathways related to its functional groups. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol- .
N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: .
Properties
Molecular Formula |
C29H31FN4O5S |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C29H31FN4O5S/c1-5-37-24-16-19(17-25(38-6-2)27(24)39-7-3)28-32-33-29(34(28)22-12-8-20(30)9-13-22)40-18-26(35)31-21-10-14-23(36-4)15-11-21/h8-17H,5-7,18H2,1-4H3,(H,31,35) |
InChI Key |
WYYIHRQFSWZGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)
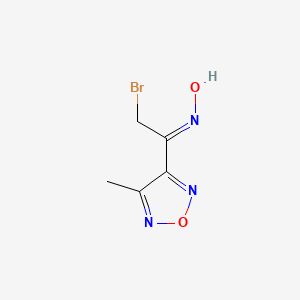
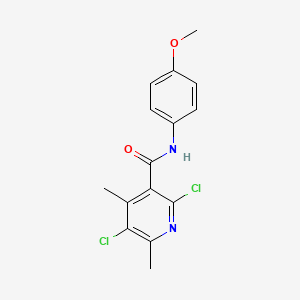
![N-(2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11087777.png)
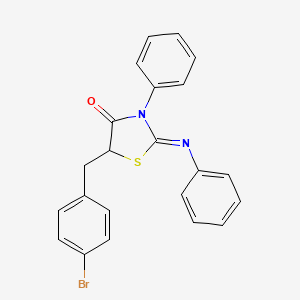
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
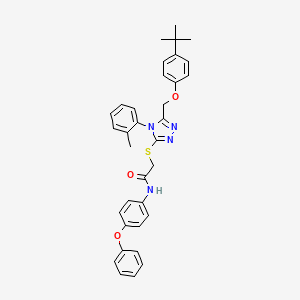
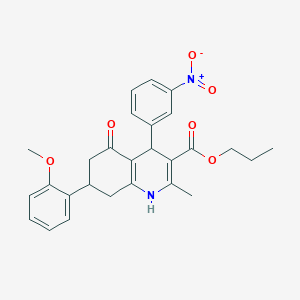

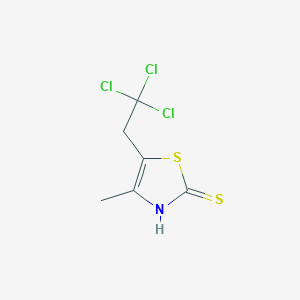
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11087819.png)
![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11087822.png)
![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
